

Technical Guide: Spectroscopic Characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (2-Chloro-3-fluorophenyl)methanesulfonamide

Cat. No.: B13190675

[Get Quote](#)

Structural Identity & Context

Compound Name: **(2-Chloro-3-fluorophenyl)methanesulfonamide** Chemical Formula:

Molecular Weight: 223.65 g/mol Structure Description: A primary sulfonamide moiety attached via a methylene linker to a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.[1]

This molecule serves as a critical "warhead" or linker in medicinal chemistry, particularly in the design of ROR

modulators and inhibitors of specific carbonic anhydrase isoforms. The presence of the ortho-chloro and meta-fluoro substituents creates a unique electronic and steric environment, significantly influencing the acidity of the sulfonamide

and the lipophilicity of the benzyl tail.

Structural Diagram & Numbering

To ensure accurate spectral assignment, the following numbering scheme is used throughout this guide:

- Pos 1: Quaternary aromatic C attached to methylene.

- Pos 2: Quaternary aromatic C attached to Chlorine.
- Pos 3: Quaternary aromatic C attached to Fluorine.
- Pos 4, 5, 6: Aromatic methines ().
- Pos 7: Benzylic Methylene ().
- Pos 8: Sulfonamide Nitrogen ().

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary fingerprint for identification. For sulfonamides, Electrospray Ionization (ESI) is the preferred method due to the polar nature of the group.

Ionization & Fragmentation Pattern

- Ionization Mode: Negative Mode (ESI) is often more sensitive for primary sulfonamides due to the acidic proton on the nitrogen (). Positive Mode (ESI) typically yields or .
- Isotopic Signature: The presence of one Chlorine atom dictates a distinct 3:1 ratio for the and peaks (

vs.

).

Table 1: Key MS Signals (ESI Negative Mode)

m/z (Calculated)	Ion Identity	Mechanistic Origin
222.0		Deprotonation of sulfonamide Nitrogen. Base peak.
224.0		isotope peak (approx. 33% intensity of base peak).
157.0		Homolytic cleavage of bond; loss of and .
143.0		Formation of the stabilized 2-chloro-3-fluorobenzyl anion.

Fragmentation Pathway Diagram (DOT)

The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments.

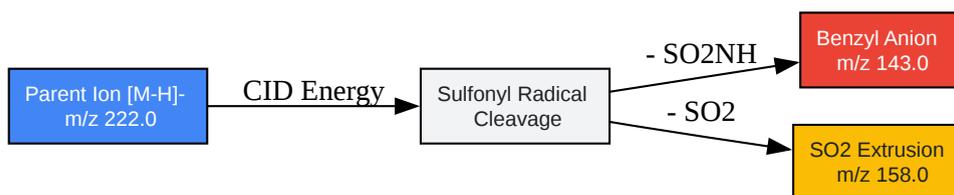


Figure 1: Proposed ESI(-) Fragmentation Pathway for (2-Chloro-3-fluorophenyl)methanesulfonamide.

[Click to download full resolution via product page](#)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups. The sulfonamide stretches are diagnostic and distinct from the aromatic fingerprint.

Table 2: Diagnostic IR Bands

Frequency ()	Intensity	Assignment	Notes
3350 - 3250	Medium, Broad		Symmetric and asymmetric stretching of primary amide.
1350 - 1340	Strong		Asymmetric sulfonyl stretch.[2] Critical diagnostic.
1160 - 1150	Strong		Symmetric sulfonyl stretch.
1590, 1480	Medium		Aromatic ring breathing modes.
1050 - 1000	Medium		Aryl-Fluorine stretch (often overlaps with in-plane bending).
750 - 700	Strong		Out-of-plane bending (indicative of 1,2,3-substitution).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural proof. The 2-Chloro-3-fluoro substitution pattern creates a specific splitting pattern due to Heteronuclear Coupling (

and

).

NMR (400 MHz, DMSO-)

Solvent Choice: DMSO-

is required to observe the exchangeable sulfonamide protons, which often disappear in

Table 3: Proton NMR Assignments

Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
7.45 - 7.55	Multiplet	1H	-	H-6 (Aromatic, para to F).
7.35 - 7.45	Multiplet	1H	-	H-5 (Aromatic, meta to F).
7.25 - 7.35	Multiplet	1H	-	H-4 (Aromatic, ortho to F).
6.90	Broad Singlet	2H	-	NH ₂ (Sulfonamide). Exchangeable with
4.45	Singlet	2H	-	CH ₂ (Benzylic).

Note on H-4: The proton at position 4 is ortho to the Fluorine. It will exhibit a large

coupling (~8-10 Hz), appearing as a doublet of doublets (dd) or a pseudo-triplet depending on the H4-H5 coupling.

NMR (100 MHz, DMSO-)

Carbon NMR is dominated by C-F coupling. The peaks will appear as doublets.

- C-3 (C-F):

ppm (

Hz).

- C-2 (C-Cl):

ppm (

Hz). Note: The Cl is ortho to F.

- C-4:

ppm (

Hz).

- C-1 (Quaternary):

ppm.

- Benzylic C:

ppm.

NMR

- Signal: Single peak at

to

ppm.

- Multiplicity: Multiplet (decoupled) or dd (coupled to H-4/H-5).

Experimental Protocols (SOPs)

Protocol: Sample Preparation for NMR

To ensure resolution of the fluorine couplings and sulfonamide protons:

- Mass: Weigh 5-10 mg of the solid sample.

- Solvent: Add 0.6 mL of DMSO-
(99.9% D). Avoid
as the
protons will broaden or exchange.
- Tube: Transfer to a precision 5mm NMR tube.
- Acquisition:
 - Set relaxation delay (

) to
seconds to allow relaxation of quaternary carbons next to halogens.
 - Acquire
spectrum (non-decoupled) to confirm regiochemistry.

Protocol: Synthesis Validation Workflow

The following Graphviz diagram outlines the logical flow for validating the synthesis of this compound from its precursor, (2-Chloro-3-fluorophenyl)methanamine.

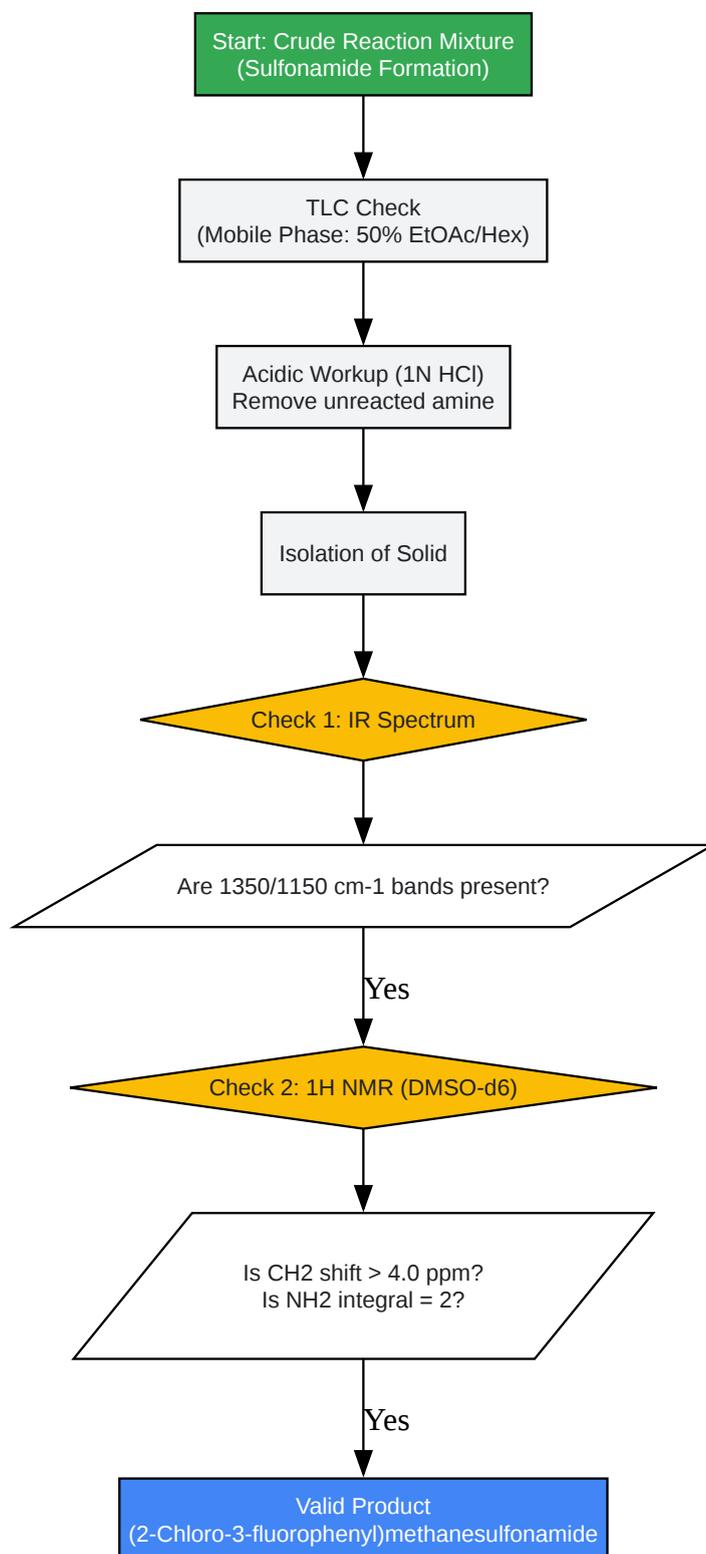


Figure 2: Analytical Workflow for Validation of Sulfonamide Synthesis.

[Click to download full resolution via product page](#)

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text on substituent effects in NMR).
- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[5] Available at: [\[Link\]](#) (Reference for general sulfonamide fragmentation patterns).
- SDBS. Spectral Database for Organic Compounds. AIST, Japan. Available at: [\[Link\]](#) (Source for analogous benzyl halide and sulfonamide spectra).
- PubChem. Compound Summary for (2-Chloro-3-fluorophenyl)methanamine (Precursor). Available at: [\[Link\]](#).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [CompTox Chemicals Dashboard \[comptox.epa.gov\]](https://comptox.epa.gov)
 2. [znaturforsch.com \[znaturforsch.com\]](https://znaturforsch.com)
 3. [Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO\(2\) via rearrangement - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
 4. [researchgate.net \[researchgate.net\]](https://researchgate.net)
 5. [tsapps.nist.gov \[tsapps.nist.gov\]](https://tsapps.nist.gov)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13190675#spectroscopic-data-for-2-chloro-3-fluorophenyl-methanesulfonamide-nmr-ir-ms\]](https://www.benchchem.com/product/b13190675#spectroscopic-data-for-2-chloro-3-fluorophenyl-methanesulfonamide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com